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Compound of Interest

Compound Name: OdR1

Cat. No.: B1577235

A Comparative Guide to the Downstream Targets
of ODR-1 Homologs

The designation "ODR-1" can refer to several distinct proteins across different organisms, each
with unique molecular functions and downstream targets. This guide provides a comparative
analysis of three such proteins: the guanylate cyclase ODR-1 in Caenorhabditis elegans, the
transcription factor Odd-skipped related 1 (OSR1) in vertebrates, and the transcriptional co-
regulator ODR1 in plants. This resource is intended for researchers, scientists, and drug
development professionals to clarify the roles and regulatory networks of these functionally
diverse proteins.

ODR-1 in Caenorhabditis elegans: A Receptor
Guanylate Cyclase in Chemosensation

In the nematode C. elegans, ODR-1 is not a transcription factor but a receptor-type guanylate
cyclase that plays a pivotal role in olfactory signaling. It is essential for the response to various
odorants sensed by the AWC sensory neurons.[1] ODR-1 functions as a key signaling
component downstream of odorant receptors, producing cyclic GMP (cGMP) as a second
messenger.[1]

Downstream Targets of C. elegans ODR-1 Signaling
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The "downstream targets” of ODR-1 are the molecular components of the cGMP signaling
pathway that are modulated by its activity. These are not direct gene targets but rather proteins

whose functions are altered by cGMP.

Function in ODR-1

Component Type
i o Pathway
Produced by ODR-1; directly
cGMP Second Messenger gates ion channels and
activates protein kinases.[1]
Form a heteromeric channel
Cyclic Nucleotide-Gated lon that is opened by cGMP,
TAX-2/TAX-4 ) . S
Channel Subunits leading to ion influx and

neuronal depolarization.[2]

Activated by cGMP;

] phosphorylates downstream
cGMP-dependent Protein
EGL-4 ) targets to modulate sensory
Kinase (PKG) .
adaptation and other

behaviors.

Experimental Protocols

Method: Forward Genetic Screens and Behavioral Assays

The components of the ODR-1 signaling pathway in C. elegans were largely identified through
forward genetic screens.

e Mutagenesis: Wild-type worms are exposed to a mutagen (e.g., ethyl methanesulfonate -
EMS) to induce random mutations in their genome.

e Behavioral Screening: The progeny of the mutagenized worms are screened for defects in
their chemotaxis response to specific odorants known to be sensed by the AWC neurons
(e.g., benzaldehyde, butanone, isoamyl alcohol). Worms that fail to move towards these

attractants are isolated.
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e Genetic Mapping and Gene Identification: The mutations in the behaviorally defective worms
are mapped to specific chromosomal locations using genetic crosses. The causative gene is
then identified through sequencing and complementation tests. odr-1, tax-2, and tax-4
mutants were identified through such screens.

e Functional Analysis: The function of the identified proteins is inferred from their amino acid
seqguence (e.g., identifying guanylate cyclase or ion channel domains) and further validated
through cell-specific rescue experiments, where a wild-type copy of the gene is expressed
only in specific neurons of the mutant animal to see if normal behavior is restored.

Signaling Pathway Diagram

0 Neuronal Activity

Adaptation

Click to download full resolution via product page

Caption: ODR-1 signaling pathway in C. elegans AWC neurons.

OSR1 (Odd-skipped related 1) in Vertebrates: A
Transcriptional Regulator of Development

In vertebrates, Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor that is
homologous to the Drosophila Odd-skipped protein.[3][4] It is a critical regulator of embryonic
development, particularly in the formation of the heart and the urogenital system.[4] OSR1 can
act as both a transcriptional activator and repressor to control the expression of its downstream
target genes.

Downstream Targets of Vertebrate OSR1

OSR1 regulates a network of genes involved in cell proliferation, differentiation, and
morphogenesis.
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Target GenelProtein Organism/System Effect of OSR1

SOX9 Human Lung Cancer Cells Repression of expression.[5]

Repression of expression

B-catenin Human Lung Cancer Cells o )
(indirectly via SOX9).[5]
Repression (as downstream
Cyclin D1, c-Myc, MMP7 Human Lung Cancer Cells effectors of the Wnt/[3-catenin
pathway).[6]
) ] ] Activation of these inward
Kir2.1, Kir2.3 Mammalian Cells

rectifier potassium channels.

Experimental Protocols

Method: Chromatin Immunoprecipitation followed by Sequencing (ChlP-seq)

ChlIP-seq is a powerful method to identify the direct binding sites of a transcription factor across
the entire genome.

o Cross-linking: Cells or tissues are treated with formaldehyde to create covalent cross-links
between proteins and DNA that are in close proximity, effectively "freezing" the transcription
factor bound to its target DNA sequences in vivo.[7][8]

o Chromatin Shearing: The cells are lysed, and the chromatin is isolated. The chromatin is
then sheared into smaller fragments (typically 200-600 base pairs) using sonication or
enzymatic digestion.[7][8]

e Immunoprecipitation: An antibody specific to the transcription factor of interest (in this case,
OSR1) is used to selectively pull down the protein-DNA complexes. These complexes are
typically captured on antibody-coated magnetic beads.

» Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and
the proteins are digested with proteinase K. The DNA is then purified.

e Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. The
resulting sequence reads are mapped back to the reference genome to identify the regions
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where the transcription factor was bound.

o Data Analysis: Peak-calling algorithms are used to identify regions of the genome that are
significantly enriched for sequence reads. These enriched regions, or "peaks," represent the
binding sites of the transcription factor. The genes located near these binding sites are
potential direct targets of the transcription factor.

Method: Western Blotting for Protein Expression Analysis

Western blotting is used to quantify changes in the expression levels of target proteins upon
modulation of the transcription factor's activity.

o Protein Extraction: Protein lysates are prepared from control cells and cells where OSR1
expression has been either overexpressed or knocked down (e.g., using SiRNA).

o SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
nitrocellulose or PVDF).

e Antibody Incubation: The membrane is incubated with a primary antibody that specifically
recognizes the target protein (e.g., SOX9 or (3-catenin). A secondary antibody conjugated to
an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then
added.

o Detection: A substrate is added that reacts with the enzyme on the secondary antibody to
produce a detectable signal (e.g., chemiluminescence). The intensity of the signal is
proportional to the amount of the target protein. This method was used to show that OSR1
overexpression decreases the protein levels of SOX9 and nuclear 3-catenin.[5]

Regulatory Pathway Diagram
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Caption: OSR1 regulatory network in the context of Wnt signaling.
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ODR1 in Arabidopsis thaliana: A Transcriptional Co-
regulator in Seed Biology

In the plant Arabidopsis thaliana, ODR1 (OVERLY SENSITIVE TO ABAAND DROUGHT 1) is a
nuclear-localized protein that acts as a transcriptional co-regulator, primarily involved in seed
dormancy, germination, and the biosynthesis of proanthocyanidins (PAs).[9] It does not bind to
DNA directly but rather interacts with other transcription factors to modulate their activity.

Downstream Targets of Plant ODR1

ODR1 is part of a regulatory complex that controls the expression of genes in the flavonoid
biosynthesis pathway.

Target Gene Function Effect of ODR1

Enhanced expression (via

DFR (Dihydroflavonol 4- Enzyme in proanthocyanidin ) ) )
interaction with the MBW

reductase) biosynthesis
complex).[9]

) o Enhanced expression (via
o Enzyme in proanthocyanidin ) ] )
ANS (Anthocyanidin synthase) ] } interaction with the MBW
biosynthesis
complex).[9]

Experimental Protocols
Method: Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a molecular biology technique used to discover protein-protein interactions. It
was used to show that ODR1 interacts with TTG1, a component of the MBW transcription
factor complex.[9][10]

e Vector Construction: The "bait" protein (e.g., ODR1) is fused to the DNA-binding domain
(DBD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., TTG1) is fused to the
activation domain (AD) of the same transcription factor.

e Yeast Transformation: Both constructs are co-transformed into a yeast strain that has
reporter genes (e.g., HIS3, lacZ) with upstream regulatory sequences that the DBD can bind
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to.

« Interaction Detection: If the bait and prey proteins interact, the DBD and AD are brought into
close proximity, reconstituting a functional transcription factor. This reconstituted transcription
factor then drives the expression of the reporter genes.

e Phenotypic Selection: The expression of the reporter genes allows the yeast to grow on a
selective medium (e.g., lacking histidine) and/or turn a specific color (e.g., blue in the
presence of X-gal), indicating a positive interaction between the bait and prey proteins.

Method: Co-Immunoprecipitation (Co-I1P)
Co-IP is used to confirm protein-protein interactions in vivo.

o Protein Expression: Plant tissues (e.g., Nicotiana benthamiana leaves or Arabidopsis
protoplasts) are made to co-express tagged versions of the two proteins of interest (e.qg.,
ODR1-FLAG and TTG1-HA).

e Cell Lysis: The cells are lysed under non-denaturing conditions to keep protein complexes
intact.

e Immunoprecipitation: An antibody against one of the tags (e.g., anti-FLAG) is added to the
cell lysate. This antibody, along with the protein it binds to (ODR1-FLAG) and any interacting
partners (TTG1-HA), is then captured, typically on protein A/G beads.

e Washing and Elution: The beads are washed to remove non-specifically bound proteins. The
protein complexes are then eluted from the beads.

o Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by
Western blotting using an antibody against the tag of the second protein (e.g., anti-HA) to
confirm that it was pulled down with the first protein.

Regulatory Pathway Diagram
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Caption: ODR1's role in the MBW complex for proanthocyanidin biosynthesis in plants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10774726/
https://pubmed.ncbi.nlm.nih.gov/10774726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8758999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8758999/
https://en.wikipedia.org/wiki/OSR1
https://pure.mpg.de/rest/items/item_1585101_1/component/file_1585100/content
https://pubmed.ncbi.nlm.nih.gov/29660200/
https://pubmed.ncbi.nlm.nih.gov/29660200/
https://pubmed.ncbi.nlm.nih.gov/29660200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5989870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5989870/
https://bioone.org/journals/the-arabidopsis-book/volume-2014/issue-12/tab.0170/PROTOCOL-Chromatin-Immunoprecipitation-from-Arabidopsis-Tissues/10.1199/tab.0170.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952383/
https://pubmed.ncbi.nlm.nih.gov/40836844/
https://pubmed.ncbi.nlm.nih.gov/40836844/
https://pubmed.ncbi.nlm.nih.gov/40836844/
https://www.researchgate.net/publication/394812056_ODR1_the_key_seed_dormancy_and_germination_regulator_promotes_seed_Proanthocyanidin_biosynthesis_via_interaction_with_TTG1_and_modulation_of_MBW_complex_activity
https://www.benchchem.com/product/b1577235#confirming-the-downstream-targets-of-the-odr1-transcription-factor
https://www.benchchem.com/product/b1577235#confirming-the-downstream-targets-of-the-odr1-transcription-factor
https://www.benchchem.com/product/b1577235#confirming-the-downstream-targets-of-the-odr1-transcription-factor
https://www.benchchem.com/product/b1577235#confirming-the-downstream-targets-of-the-odr1-transcription-factor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1577235?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

